molecular formula C13H18O4 B14341720 Diethyl 5-methylidenecyclohex-3-ene-1,1-dicarboxylate CAS No. 94922-12-0

Diethyl 5-methylidenecyclohex-3-ene-1,1-dicarboxylate

Cat. No.: B14341720
CAS No.: 94922-12-0
M. Wt: 238.28 g/mol
InChI Key: XOLOLDULEVUIOJ-UHFFFAOYSA-N
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Description

Diethyl 5-methylidenecyclohex-3-ene-1,1-dicarboxylate is an organic compound with a complex structure that includes a cyclohexene ring substituted with a methylidene group and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-methylidenecyclohex-3-ene-1,1-dicarboxylate typically involves the reaction of cyclohexene derivatives with diethyl malonate under specific conditions. One common method includes the use of a base such as sodium ethoxide to facilitate the reaction, followed by the addition of a suitable catalyst to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-methylidenecyclohex-3-ene-1,1-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, alkyl lithium compounds, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or alkanes .

Scientific Research Applications

Diethyl 5-methylidenecyclohex-3-ene-1,1-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which diethyl 5-methylidenecyclohex-3-ene-1,1-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to participate in a range of chemical reactions, influencing its activity and effectiveness in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 5-methylidenecyclohex-3-ene-1,1-dicarboxylate is unique due to its specific ring structure and the presence of both ester and methylidene groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .

Properties

CAS No.

94922-12-0

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

diethyl 5-methylidenecyclohex-3-ene-1,1-dicarboxylate

InChI

InChI=1S/C13H18O4/c1-4-16-11(14)13(12(15)17-5-2)8-6-7-10(3)9-13/h6-7H,3-5,8-9H2,1-2H3

InChI Key

XOLOLDULEVUIOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC=CC(=C)C1)C(=O)OCC

Origin of Product

United States

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